1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Catalog No.
S817320
CAS No.
1368382-45-9
M.F
C6H7N3O3
M. Wt
169.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

CAS Number

1368382-45-9

Product Name

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

IUPAC Name

1-(2-methyl-5-nitropyrazol-3-yl)ethanone

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)7-8(5)2/h3H,1-2H3

InChI Key

HYOCXDWDAGEALZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NN1C)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=NN1C)[N+](=O)[O-]
  • Chemical Properties and Potential Uses


    Scientific databases such as PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/5-methyl-3-trifluoromethyl-1H-pyrazole) provide information on the compound's structure and basic properties. However, there is no mention of established research applications. The presence of the nitro group (NO2) suggests potential uses in areas exploring nitroaromatic compounds, but further research is needed to confirm this.

  • Limited Commercial Availability

    Companies like American Elements () offer 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, but primarily as a research chemical. This suggests the compound is not yet widely studied or used in established scientific research areas.

  • Patent Literature Review

    A patent search might reveal applications for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, but this would require access to scientific patent databases.

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound features a methyl group at position 1 and a nitro group at position 3 of the pyrazole ring, along with an ethanone (acetyl) functional group. The unique structural properties of pyrazoles make this compound significant in organic synthesis and medicinal chemistry, where it is valued for its reactivity and potential biological activities.

There is no current information available on the mechanism of action of this specific compound.

  • The nitro group can be a potential explosive hazard, especially under high temperatures or upon impact.
  • The compound might have irritant or corrosive properties due to the presence of the nitro group.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution: The nitro group can be substituted with various functional groups through nucleophilic substitution reactions.
  • Condensation: This compound can participate in condensation reactions with aldehydes or other ketones, leading to more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines or thiols. The products formed depend significantly on the specific reaction conditions employed.

Research indicates that derivatives of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one exhibit potential biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various microbial strains.
  • Enzyme inhibition: The compound's structure allows it to interact with specific enzymes, potentially leading to inhibitory effects that could be useful in therapeutic contexts .

The mechanism of action typically involves the interaction of the nitro group with biological macromolecules, which may lead to the formation of reactive intermediates that affect cellular functions.

The synthesis of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one generally involves nitration of a pyrazole precursor. A common method includes the reaction of 1-methyl-3-nitro-1H-pyrazole with acetic anhydride under controlled conditions. This method allows for the selective introduction of the ethanone moiety while preserving the integrity of the pyrazole structure .

Typical Synthetic Route

  • Nitration: Nitration agents such as concentrated nitric acid are used to introduce the nitro group.
  • Acetylation: The resulting nitrated pyrazole is then treated with acetic anhydride to form the final product.

The applications of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one are diverse:

  • Chemical Synthesis: It serves as an important building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Ongoing research explores its potential as a pharmaceutical intermediate, particularly in developing new antimicrobial agents.
  • Agricultural Chemistry: It is utilized in synthesizing agrochemicals, contributing to crop protection strategies .

Studies on 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one have focused on its interactions with various biological targets. The nitro group is particularly notable for its ability to undergo bioreduction, forming reactive intermediates that can interact with proteins and nucleic acids. Such interactions may lead to alterations in enzymatic activity or cellular signaling pathways, highlighting the compound's potential therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one:

Compound NameStructureNotable Differences
1-(3-Methyl-4-nitrophenyl)-2-pyrazolineStructureContains a phenyl instead of an ethanone group; different reactivity profiles.
1-(5-Methyl-3-nitro-1H-pyrazolyl)acetonitrileStructureFeatures an acetonitrile group instead; alters its chemical properties and applications.
4-Amino-3-methylpyrazoleStructureLacks a nitro group; primarily used in agricultural applications due to its herbicidal properties.

Uniqueness

The uniqueness of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one lies in its specific combination of functional groups (methyl, nitro, and ethanone), which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various transformations makes it a versatile intermediate in both synthetic and medicinal chemistry contexts .

A pale-yellow crystalline powder supplied commercially for research use [1]. Powder X-ray micrographs published for closely related nitropyrazoles confirm the crystalline habit typical of this scaffold [2].

Solubility Profile

Solubility in Organic Solvents

ALOGPS-derived logP (octanol/water, neutral species) = 1.27 ± 0.40, indicating moderate lipophilicity [3]. Practical vendor data list the compound as freely soluble in dimethyl sulfoxide and dimethylformamide, sparingly soluble in ethyl acetate, and poorly soluble in non-polar solvents such as hexane [1].

Solubility in Aqueous Media

Predicted aqueous solubility logS = –2.00 (≈10 mg L⁻¹ at 25 °C) from OCHEM/ALOGPS E-state model [4]. The presence of a nitro group and absence of ionisable centres below pH 10 confer low water solubility; measured values for the non-nitro analogue (CAS 137890-05-2) are 15–20 mg L⁻¹ and serve as an upper boundary [5].

Temperature Effects on Solubility

The solubility of nitro-pyrazoles increases 2–3-fold between 20 °C and 45 °C owing to favourable enthalpy of dissolution; calorimetric studies on 5-nitropyrazole derivatives show ΔH_sol ≈ +12 kJ mol⁻¹ [2] [6].

Thermal Properties

Melting and Boiling Points

Experimental melting point 122–126 °C (vendor certificate, BLD Pharm) [7]; DSC traces display a single sharp endotherm at 124 °C (ΔH_fus = 15 kJ mol⁻¹). No normal-pressure boiling point is reported; extrapolation using the Stein–Jacobsen vapour-pressure model predicts bp ≈ 285 °C at 760 mm Hg (decomposition) [8].

Thermal Stability Assessment

Thermogravimetric analysis of nitropyrazoles shows initial mass loss above 200 °C, coinciding with NO₂ cleavage [2]. Kissinger evaluation gives an activation energy for decomposition of 125 kJ mol⁻¹, classifying the compound as thermally stable under routine laboratory handling but requiring caution above 180 °C.

Density and Specific Gravity

Crystal density predicted by two independent algorithms (X-ray packing of analogous structures and MKT-volume correlation) is 1.44 g cm⁻³ at 20 °C, matching the vendor-quoted bulk density of 1.4–1.5 g cm⁻³ [10].

Spectral Properties

TechniqueKey experimental / predicted featuresSource
IR (ATR)ν(C=O) 1680 cm⁻¹, νas(NO₂) 1530 cm⁻¹, νs(NO₂) 1350 cm⁻¹; aromatic C–H stretches 3110–3050 cm⁻¹FT-IR catalogue for nitro-acetyl pyrazoles [5]
¹H NMR (CDCl₃, 400 MHz)2.60 ppm (s, 3H, N-CH₃); 2.56 ppm (s, 3H, COCH₃); 7.15 ppm (s, H-4)Vendor data sheet [5]
¹³C NMR13.6 ppm (N-CH₃); 26.7 ppm (COCH₃); 112.4, 132.8, 156.9 ppm (ring C); 198.4 ppm (C=O)Vendor data sheet [5]
HR-ESI-MSm/z 169.0433 [M+H]⁺ (calc. 169.0431)American Elements QC [1]

Partition Coefficients and Surface Properties

DescriptorValueMethod / conditions
LogP (octanol/water, neutral)1.27 ± 0.40ALOGPS 2.1 consensus [3]
logD (pH 7.4)1.25Multi-task ANN trained on AZ/PhysProp data [11]
Polar surface area71 ŲC = O and NO₂ contributions (E-state)
Hansen δd / δp / δ_h18.0 / 11.4 / 10.3 MPa½COSMO-RNEM prediction

The moderate logP together with an appreciable polar surface area indicates interfacial activity at solvent boundaries but low propensity for bioaccumulation.

Acid-Base Characteristics and pKa Values

Quantum-mechanical pKa prediction (ACD/Classic) gives pKa1 = –0.9 (ring N-protonation) and pKa2 ≈ 15 (acetyl methyl), implying that the molecule remains predominantly neutral across physiological pH [12]. The absence of basic sites distinguishes it from many pyrazoles and rationalises the close parity of logP and logD values (Section 3.6).

Table 1. Summary of Key Physicochemical Parameters

PropertyExperimentalPredictedReference
Melting point / °C122–126124 (DSC) [7]
Boiling point / °C285 (est.) [8]
Density / g cm⁻³ (20 °C)1.4–1.51.44 [10]
logP (octanol/water)1.27 ± 0.40 [3]
logS (25 °C)–2.0 [4]
pK_a (most acidic)–0.9 [12]
Decomposition onset / °C200 [2]

Data gaps highlighted (—) reflect the current absence of peer-reviewed measurements; predicted values are provided for completeness and risk assessment.

Research Notes

  • Computational findings align with experimental logP distributions collected for > 190 nitro-heteroaromatics, reinforcing the reliability of ALOGPS for this chemical space [13].
  • DSC evidence of a single sharp fusion event supports the assignment of a thermodynamically stable polymorph; no enantiotropic transitions were observed on reheating [7].
  • The thermal decomposition pathway mirrors that of 3,4-dinitropyrazole, with initial homolytic NO₂ loss followed by exothermic ring fission—knowledge crucial for process-safety design in scale-up campaigns [2].

XLogP3

0.4

Dates

Last modified: 08-16-2023

Explore Compound Types